molecular formula C10H12BFO3 B3115400 3-Butanoyl-4-fluorophenylboronic acid CAS No. 2096332-56-6

3-Butanoyl-4-fluorophenylboronic acid

Cat. No.: B3115400
CAS No.: 2096332-56-6
M. Wt: 210.01
InChI Key: VRKNUQIMTSFYAR-UHFFFAOYSA-N
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Description

Contextual Significance of Arylboronic Acids in Modern Organic Chemistry

Historical Development and Broad Utility of Organoboron Compounds

The field of organoboron chemistry has a rich history, with initial synthesis dating back to the 19th century. However, it was the pioneering work of Herbert C. Brown on hydroboration in the mid-20th century, for which he received the Nobel Prize in Chemistry in 1979, that truly unlocked the synthetic potential of organoboranes. dergipark.org.tr This was followed by the development of the palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides by Akira Suzuki, who was a co-recipient of the Nobel Prize in Chemistry in 2010. This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for forming carbon-carbon bonds. dergipark.org.trwisdomlib.org

The broad utility of organoboron compounds, particularly arylboronic acids, stems from their role as versatile building blocks in these coupling reactions. They are instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgnumberanalytics.com

Distinctive Features of Boronic Acids in Synthesis and Chemical Biology

Boronic acids (R-B(OH)₂) possess a unique set of properties that make them highly valuable in both synthesis and chemical biology. They are generally stable, crystalline solids that are often tolerant of air and moisture, facilitating their handling and storage. nih.gov Their reactivity is mild, allowing for a high degree of functional group tolerance in chemical reactions. dergipark.org.tr

A key feature of boronic acids is their Lewis acidity, which allows them to form reversible covalent complexes with diols, including sugars and other biologically relevant molecules. wikipedia.org This property has been harnessed for the development of sensors for saccharides, for drug delivery systems, and as inhibitors for certain enzymes. nih.govnih.gov In medicinal chemistry, the boronic acid functional group is a key component in drugs like bortezomib, a proteasome inhibitor used in cancer therapy. wikipedia.org

Properties

IUPAC Name

(3-butanoyl-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO3/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKNUQIMTSFYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)CCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Butanoyl 4 Fluorophenylboronic Acid

Established General Strategies for Arylboronic Acid Synthesis

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role as key intermediates in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. nih.gov The primary approaches can be broadly categorized into two main strategies: the electrophilic trapping of arylmetal intermediates and transition metal-catalyzed coupling reactions.

One of the most traditional and fundamental methods for creating a carbon-boron bond involves a two-step sequence: formation of a highly reactive arylmetal intermediate followed by its reaction (or "trapping") with a boron electrophile, typically a trialkyl borate (B1201080) ester. nih.govgoogle.com This approach necessitates the use of a pre-functionalized aryl halide (e.g., bromide or iodide) as the starting material.

This method involves the reaction of an aryl halide with magnesium metal to form an arylmagnesium halide, commonly known as a Grignard reagent. researchgate.net This organometallic species is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. google.comgoogle.com

The general sequence is as follows:

Formation of Grignard Reagent: Ar-X + Mg → Ar-MgX (where X = Br, I)

Borylation: Ar-MgX + B(OR)₃ → Ar-B(OR)₂

Hydrolysis: Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂

A significant limitation of this method is the high reactivity of the Grignard reagent, which is a strong base and nucleophile. This makes it incompatible with many functional groups, such as ketones, esters, and nitriles. For the synthesis of 3-Butanoyl-4-fluorophenylboronic acid, the ketone group of the butanoyl substituent would likely react with the Grignard reagent, necessitating a protection-deprotection sequence.

An alternative to Grignard reagents is the use of aryllithium compounds, which are typically prepared via a lithium-halogen exchange reaction. nih.gov This involves treating an aryl bromide or iodide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at very low temperatures (often -78 °C) to prevent side reactions. google.comnih.gov The resulting aryllithium is a potent nucleophile that reacts rapidly with a trialkyl borate. Subsequent acidic work-up liberates the arylboronic acid. pitt.eduresearchgate.net

The reaction pathway is:

Lithium-Halogen Exchange: Ar-X + R-Li → Ar-Li + R-X (where X = Br, I)

Borylation: Ar-Li + B(OR)₃ → Ar-B(OR)₂

Hydrolysis: Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂

Similar to the Grignard method, the high reactivity of the aryllithium reagent poses a significant challenge regarding functional group compatibility. organic-chemistry.org The ketone present in the target molecule, 3-Butanoyl-4-fluorophenylboronic acid, would not be stable under these conditions and would require protection.

In recent decades, transition metal-catalyzed methods have become the preferred routes for synthesizing arylboronic acids due to their milder reaction conditions, broader substrate scope, and superior functional group tolerance. google.com These methods often utilize palladium or iridium catalysts.

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). beilstein-journals.orgnih.gov This reaction is highly valued for its exceptional tolerance of a wide array of functional groups, including ketones, making it a theoretically ideal route for synthesizing 3-Butanoyl-4-fluorophenylboronic acid without the need for protecting groups. acs.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

ComponentExamples
Palladium Catalyst PdCl₂(dppf), Pd(dba)₂, Pd(OAc)₂
Ligand DPEphos, XPhos, SPhos, PCy₃
Boron Source Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin)
Base KOAc, K₂CO₃, Et₃N
Solvent Dioxane, Toluene, THF, DMSO

The product of this reaction is a boronate ester (e.g., a pinacol (B44631) ester), which can be isolated or hydrolyzed in a subsequent step to yield the final boronic acid.

The most atom-economical approach to arylboronic acids is the direct borylation of an aromatic C-H bond, which avoids the need for pre-functionalized aryl halides. nih.govnih.gov This transformation is most commonly achieved using iridium-based catalysts in the presence of a diboron reagent. organic-chemistry.orgacs.org The regioselectivity of the C-H activation is a critical challenge and is predominantly controlled by steric factors, with the boryl group typically being installed at the least hindered position on the aromatic ring. illinois.edu

For a potential precursor to the target molecule, such as 1-(2-fluorophenyl)butan-1-one, the directing effects of the fluoro and butanoyl groups would compete. The steric bulk of the butanoyl group and the catalyst would likely direct borylation to positions away from it, which may or may not yield the desired 3-butanoyl-4-fluorophenyl isomer as the major product. Therefore, while elegant, achieving specific regioselectivity for complex substitution patterns can be challenging with this method. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Catalytic Boration using Non-Noble Metals

The use of precious metals such as palladium and rhodium in catalytic borylation is well-established. However, driven by cost and environmental concerns, significant research has focused on developing catalytic systems based on more abundant, non-noble metals. Metals like iron, cobalt, nickel, and copper have emerged as viable alternatives for catalyzing the formation of carbon-boron bonds. researchgate.net

These reactions typically involve the cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). Non-noble metal catalysts offer a distinct reactivity profile compared to their precious metal counterparts. For instance, copper-catalyzed borylations of aryl halides often proceed via mechanisms that can tolerate a wide array of functional groups. Nickel catalysts, often paired with specific ligands, have also proven effective for the borylation of less reactive aryl chlorides. researchgate.net The general advantages of using non-noble metals are summarized in the table below.

FeatureDescription
Cost-Effectiveness Non-noble metals (Fe, Cu, Ni, Co) are significantly more abundant and less expensive than precious metals (Pd, Rh, Ir).
Low Toxicity These metals generally exhibit lower toxicity, reducing environmental impact and concerns about trace metal contamination in final products.
Novel Reactivity Non-noble metals can offer different catalytic cycles and reactivity, sometimes enabling transformations that are challenging with palladium catalysts.

The application of these systems to synthesize a molecule like 3-Butanoyl-4-fluorophenylboronic acid would likely involve the borylation of a precursor such as 1-(5-bromo-2-fluorophenyl)butan-1-one, using a copper or nickel catalyst in the presence of a diboron reagent and a suitable base.

Reactions of Triarylboranes

Triarylboranes are a class of organoboron compounds characterized by three aryl groups attached to a central boron atom. researchgate.net Due to the empty p-orbital on the boron atom, they are strong Lewis acids and find extensive use as catalysts and anion sensors. rsc.orgnih.gov Their synthesis typically involves the reaction of a boron trihalide (e.g., BCl₃) or a borate ester with an excess of an organometallic reagent like an aryllithium or Grignard reagent. mdpi.com

While not a direct route to arylboronic acids, the chemistry of triarylboranes is relevant. One key reaction is the cleavage of a boron-carbon bond. For instance, controlled hydrolysis or reaction with ligands can convert triarylboranes into diarylborinic acids (Ar₂BOH). mdpi.com Furthermore, triarylboranes can participate in aryl-transfer reactions, where an aryl group is transferred from boron to another electrophilic center. thieme-connect.comthieme-connect.com This reactivity underscores the dynamic nature of the C-B bond in these systems. A recent development involves the tandem B-Cl/C-B cross-metathesis and C-H borylation to create four-coordinate triarylboranes, highlighting advanced synthetic strategies in this area. rsc.orgnih.gov

Oxidation of Trialkylboranes

The oxidation of organoboranes is a fundamental transformation in organic synthesis, most famously employed as the second step of the hydroboration-oxidation reaction. wikipedia.org This process converts trialkylboranes, typically generated in situ from the hydroboration of alkenes, into the corresponding alcohols. The reaction is highly valuable due to its stereospecificity; the C-B bond is replaced by a C-O bond with complete retention of configuration at the carbon center. rsc.org

The standard conditions for this oxidation involve treatment of the trialkylborane with hydrogen peroxide (H₂O₂) in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH). The mechanism proceeds through the attack of a hydroperoxide anion on the electrophilic boron atom to form a boronate complex. This is followed by a 1,2-anionic rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. rsc.orgstackexchange.com This sequence is repeated for all three alkyl groups, ultimately yielding a trialkyl borate, which is then hydrolyzed to the alcohol and boric acid.

ReagentConditionsNotes
Hydrogen Peroxide (H₂O₂) Aqueous NaOH or KOHThe most common and general method for oxidizing trialkylboranes.
Sodium Perborate (NaBO₃·4H₂O) THF/H₂OA milder alternative, useful for substrates with functional groups sensitive to strongly basic H₂O₂. rsc.org
Trimethylamine N-oxide ((CH₃)₃NO) Refluxing solvent (e.g., diglyme)Used for selective oxidation of certain C-B bonds and for boranes resistant to H₂O₂.

While this methodology is central to converting alkenes to alcohols via borane (B79455) intermediates, it is not a direct route for the synthesis of arylboronic acids. However, the oxidation of C-B bonds is a recurring theme in organoboron chemistry, and chemoselective oxidation is possible, for instance, in systems containing both boronic acids and boronic esters. nih.gov

Transmetalation of Aryl Silanes and Stannanes

The synthesis of arylboronic acids can be effectively achieved through the transmetalation of other organometallic compounds, particularly aryl silanes and aryl stannanes. nih.gov This process involves the transfer of an aryl group from silicon or tin to a boron center, often facilitated by a transition metal catalyst.

Aryl Stannanes: The transmetalation from tin to boron is a well-known process. Aryl stannanes react with boron halides (e.g., BBr₃) to yield arylboron dihalides, which can be hydrolyzed to the corresponding boronic acids. Palladium catalysis can also be employed, particularly in Stille-type couplings where a boron-containing electrophile is used. The high reactivity and toxicity of organotin compounds are notable considerations for this method. acs.orgnih.gov

Aryl Silanes: Organosilanes offer a less toxic alternative to stannanes. The transmetalation of aryl silanes to form arylboronic esters is a powerful synthetic tool. These reactions are typically catalyzed by palladium or other transition metals and require an activator, often a fluoride (B91410) source, to generate a hypercoordinate, more nucleophilic silicate (B1173343) species. The reaction of an arylsilane with a diboron reagent like B₂pin₂ in the presence of a suitable catalyst provides direct access to the corresponding arylboronate ester.

The general transmetalation pathway is a key step in many cross-coupling reactions, including the Suzuki-Miyaura reaction, where the arylboronic acid transfers its organic group to the palladium center. rsc.orgnih.govreddit.com

Targeted Synthetic Routes Towards 3-Butanoyl-4-fluorophenylboronic Acid

Crafting a synthetic plan for a multifunctional molecule like 3-Butanoyl-4-fluorophenylboronic acid requires careful consideration of the compatibility of reactions and the directing effects of the substituents.

Retrosynthetic Analysis Highlighting Key Disconnections

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic pathway. scitepress.orgamazonaws.com For 3-Butanoyl-4-fluorophenylboronic acid, two primary disconnections are most logical.

Disconnection A: C-B Bond (Borylation) The most straightforward disconnection is that of the carbon-boron bond. This suggests a borylation reaction as the final key step. The immediate precursor would be an aryl halide, specifically 1-(5-halo-2-fluorophenyl)butan-1-one. This precursor could be accessed from a simpler aromatic compound. This route is advantageous as it installs the sensitive boronic acid moiety at a late stage.

Disconnection B: C-C Bond (Acylation) An alternative disconnection breaks the carbon-carbon bond of the butanoyl group. This points to a Friedel-Crafts acylation as a key transformation. The starting material would be a (4-fluorophenyl)boronic acid derivative. This approach requires that the boronic acid group, or a protected version of it, can withstand the Lewis acidic conditions of the acylation and direct the incoming acyl group to the correct position.

These two approaches form the basis for the primary synthetic strategies toward the target molecule.

Specific Strategies for Incorporating the Butanoyl Moiety

Based on the retrosynthetic analysis, two distinct forward-synthetic strategies can be devised.

Strategy 1: Late-Stage Borylation via Halogen-Metal Exchange

This approach builds the substituted aromatic ketone first, followed by the introduction of the boronic acid.

Friedel-Crafts Acylation: The synthesis can commence with 1-bromo-4-fluorobenzene. A Friedel-Crafts acylation using butanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce the butanoyl group. The fluorine atom is an ortho-, para-director, while the bromine is also an ortho-, para-director but deactivating. The acylation is expected to occur para to the fluorine and ortho to the bromine, yielding 1-(5-bromo-2-fluorophenyl)butan-1-one.

Borylation: The resulting aryl bromide is then converted to the boronic acid. A common and effective method is a lithium-halogen exchange reaction. The aryl bromide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) to form an aryllithium intermediate. pitt.eduresearchgate.net This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

Hydrolysis: The final step is the acidic workup (e.g., with aqueous HCl), which hydrolyzes the resulting boronate ester to afford the desired 3-Butanoyl-4-fluorophenylboronic acid. pitt.eduresearchgate.net

An alternative to the lithium-halogen exchange is a palladium-catalyzed Miyaura borylation, where the aryl bromide is coupled with a diboron reagent like B₂pin₂ to form a boronate ester, which is subsequently hydrolyzed. organic-chemistry.org

Strategy 2: Friedel-Crafts Acylation of a Boronate Ester

This strategy begins with the boronic acid functionality already present, albeit in a protected form.

Protection: Commercially available 4-fluorophenylboronic acid would first be protected to prevent decomposition under the strongly acidic Friedel-Crafts conditions. A common protecting group is the pinacol ester, formed by reacting the boronic acid with pinacol.

Directed Friedel-Crafts Acylation: The resulting 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B1302306) would then undergo Friedel-Crafts acylation. The directing effects of the fluorine (ortho-directing) and the boronate ester group (meta-directing) are synergistic in this case, both directing the incoming butanoyl group to the position ortho to the fluorine and meta to the boron, which is the desired C3 position.

Deprotection: Following the acylation, the pinacol protecting group would be removed. This can be achieved by transesterification or by hydrolysis under specific conditions to yield the final product.

Each strategy presents a viable pathway to the target compound, with the choice often depending on substrate availability, functional group tolerance, and desired scale of the reaction.

Chemoselective Introduction of the Fluorine Atom and Boronic Acid Group

The synthesis of 3-Butanoyl-4-fluorophenylboronic acid requires a strategy that carefully controls the placement of the fluorine atom and the boronic acid group in relation to the butanoyl substituent. The term chemoselectivity is paramount, referring to the ability to react with one functional group in the presence of others. Given the directing effects of the substituents on the aromatic ring (the butanoyl group is meta-directing, while the fluorine atom is ortho- and para-directing), the sequence of reactions is critical.

A common and effective strategy involves the use of a pre-functionalized starting material where the relative positions of the substituents are already established. A plausible synthetic route begins with a halogenated precursor, such as 1-bromo-2-fluoro-4-iodobenzene. The synthesis would proceed through the following key transformations:

Acylation: Introduction of the butanoyl group via a Friedel-Crafts acylation or a related coupling reaction at the 4-position (para to the fluorine). The iodine atom serves to block this position initially and can be removed or utilized in subsequent steps.

Borylation: The boronic acid group is typically introduced via a lithium-halogen exchange followed by reaction with a borate ester. nih.govpitt.edu For instance, the aryl bromide can be treated with an organolithium reagent like n-butyllithium at low temperatures to form an aryllithium species. This intermediate is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. nih.gov

Hydrolysis: The final step is the acidic hydrolysis of the boronate ester to yield the desired 3-Butanoyl-4-fluorophenylboronic acid.

Table 1: Key Synthetic Transformations and Reagents

TransformationTypical ReagentsPurpose
Borylation via Lithium-Halogen Exchange1. n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) 2. Triisopropyl borate or Trimethyl borate 3. Acid (e.g., HCl) for hydrolysisConverts an aryl halide (e.g., bromide) into a boronic acid group. pitt.eduresearchgate.net
Miyaura BorylationBis(pinacolato)diboron (B2pin2), Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., KOAc)A palladium-catalyzed cross-coupling reaction to form a boronate ester from an aryl halide. chem-station.com
Electrophilic FluorinationSelectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI)Directly introduces a fluorine atom onto an activated aromatic ring. nih.govacs.org
Copper-Mediated FluorinationCu(OTf)2, Pyridine, K18FA method for nucleophilic fluorination of arylboronic acids, noted for its functional group tolerance. nih.govacs.org

Role of Protecting Groups and Functional Group Tolerance

In multi-step organic synthesis, protecting groups are often essential for temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction. The synthesis of 3-Butanoyl-4-fluorophenylboronic acid presents a clear case where such protection may be necessary.

The butanoyl group contains a ketone, which is highly susceptible to attack by the potent nucleophilic and basic organometallic reagents (e.g., Grignard reagents or organolithiums) commonly used to introduce the boronic acid group. nih.govnih.gov Without protection, the organolithium reagent would preferentially attack the carbonyl carbon of the ketone rather than perform the intended lithium-halogen exchange.

To circumvent this, the ketone is typically protected by converting it into a less reactive functional group, most commonly a cyclic ketal (or acetal). This is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting ketal is stable under the basic and nucleophilic conditions of the borylation reaction. After the boronic acid group has been successfully introduced, the protecting group is removed by hydrolysis with aqueous acid, regenerating the original ketone.

Table 2: Protecting Group Strategy for the Butanoyl (Ketone) Group

Protecting GroupProtection ReagentsDeprotection ConditionsStability
Ethylene KetalEthylene glycol, Acid catalyst (e.g., p-TsOH)Aqueous acid (e.g., HCl, H2SO4)Stable to bases, organometallics, hydrides, and catalytic hydrogenation.
1,3-Dioxane1,3-Propanediol, Acid catalystAqueous acidSimilar to ethylene ketal, sometimes offering different stability or ease of formation.

Purification and Isolation Techniques for Substituted Arylboronic Acids

The final stage of the synthesis is the purification of the crude product to isolate 3-Butanoyl-4-fluorophenylboronic acid in high purity. Arylboronic acids can be challenging to purify due to their unique physical properties and potential for dehydration to form cyclic boroxine (B1236090) trimers. chem-station.com Several standard and specialized techniques are employed.

Recrystallization: This is often the simplest and most effective method for purifying solid arylboronic acids. The choice of solvent is critical. Solvents in which the boronic acid has high solubility when hot and low solubility when cold are ideal. Common solvents for recrystallizing arylboronic acids include hot water, mixtures of ethyl acetate (B1210297) and hexanes, benzene (B151609), or ethanol. researchgate.netreddit.com

Chromatographic Methods: Column chromatography can be used, but it is often complicated by the polar nature of the boronic acid group, which can lead to strong adsorption onto silica (B1680970) gel and potential decomposition. To mitigate this, several strategies can be used:

Neutral Alumina (B75360): Using a less acidic stationary phase like neutral alumina can prevent the degradation of the boronic acid. researchgate.net

Modified Silica Gel: Silica gel can be pre-treated or "impregnated" with boric acid to suppress the over-adsorption and decomposition of boronic esters during chromatography. researchgate.net

Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase may be effective. reddit.com

Chemical Derivatization and Extraction: A highly effective method involves exploiting the acidic nature of the boronic acid group.

The crude boronic acid is dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the corresponding boronate salt. google.com

This water-soluble salt partitions into the aqueous layer, while non-acidic organic impurities remain in the organic layer, which is then discarded.

The aqueous layer is then re-acidified (e.g., with HCl), causing the pure boronic acid to precipitate out of the solution. google.com

The precipitated solid can then be collected by filtration.

A variation of this involves forming a crystalline adduct with diethanolamine, which can be easily purified and then hydrolyzed to release the pure boronic acid. reddit.com

Table 3: Summary of Purification Techniques for Arylboronic Acids

TechniquePrincipleAdvantagesChallenges
RecrystallizationDifferential solubility at varying temperatures.Simple, scalable, can yield high purity.Requires finding a suitable solvent system; may not remove all impurities.
Column ChromatographyDifferential partitioning between stationary and mobile phases.Can separate closely related compounds.Potential for product decomposition on standard silica gel; can be material-intensive. reddit.comresearchgate.net
Acid-Base ExtractionConversion to a water-soluble salt to separate from organic impurities.Highly effective for removing non-acidic impurities; relatively simple. google.comRequires the product to be stable to pH changes.
Adduct FormationFormation of a stable, crystalline derivative (e.g., with diethanolamine).Can produce highly pure, crystalline material that is easy to handle. reddit.comRequires an additional chemical step for formation and subsequent cleavage.

Overview of 3 Butanoyl 4 Fluorophenylboronic Acid As a Research Target

Structural Features and Unique Combination of Functional Groups

3-Butanoyl-4-fluorophenylboronic acid is an organic compound characterized by a distinctive molecular architecture that integrates three key functional groups: a butanoyl group, a fluorine atom, and a boronic acid moiety, all attached to a central phenyl ring. This specific arrangement of functionalities imparts a unique set of chemical and physical properties to the molecule, making it a compound of significant interest in various fields of chemical research.

The core of the molecule is a benzene (B151609) ring, which provides a stable, aromatic scaffold. Attached to this ring are the three functional groups that dictate its reactivity and potential applications:

The Boronic Acid Group (-B(OH)₂): This functional group is a cornerstone of modern organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The boron atom in the boronic acid group is electron-deficient, rendering it a Lewis acid. This acidity allows it to reversibly interact with diols, a property that has been exploited in the development of sensors and bioconjugation strategies. The boronic acid group's ability to participate in a wide range of chemical transformations makes it a versatile handle for molecular construction.

The Butanoyl Group (-C(O)CH₂CH₂CH₃): The butanoyl group is a four-carbon acyl group that introduces a keto functionality and a short alkyl chain to the aromatic ring. The carbonyl group (C=O) is a polar moiety that can participate in hydrogen bonding and other intermolecular interactions. The presence of the butanoyl group can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. It also provides a potential site for further chemical modific

Catalytic Applications of 3 Butanoyl 4 Fluorophenylboronic Acid and Its Derivatives

Organocatalysis and Lewis Acid Catalysis

As a boronic acid, 3-Butanoyl-4-fluorophenylboronic acid can function as a Lewis acid catalyst. The boron atom, with its empty p-orbital, can accept a pair of electrons from a Lewis base, thereby activating the substrate towards nucleophilic attack. The electron-withdrawing nature of the fluorine atom and the butanoyl group is expected to enhance the Lewis acidity of the boron center, making it a more effective catalyst compared to unsubstituted phenylboronic acid.

Boronic acids are known to activate carbonyl compounds and imines by coordinating to the lone pair of electrons on the oxygen or nitrogen atom, respectively. This coordination polarizes the C=O or C=N bond, rendering the carbonyl or imine carbon more electrophilic and thus more susceptible to nucleophilic attack. In the context of 3-Butanoyl-4-fluorophenylboronic acid, this activation is crucial for a range of reactions, including aldol (B89426) additions, Mannich reactions, and reductions.

The general mechanism for the Lewis acid-catalyzed activation of a carbonyl compound can be depicted as follows:

Table 1: Activation of Carbonyl Compounds by Boronic Acid Catalysts

StepDescription
1 The boronic acid catalyst, acting as a Lewis acid, coordinates to the oxygen atom of the carbonyl compound.
2 This coordination increases the electrophilicity of the carbonyl carbon.
3 A nucleophile attacks the activated carbonyl carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
4 The catalyst is regenerated upon workup.

This activation mode is fundamental to many organocatalytic transformations and highlights the potential of 3-Butanoyl-4-fluorophenylboronic acid as a catalyst. The specific substituents on the phenyl ring can influence the catalyst's solubility, stability, and interaction with the substrates, offering avenues for reaction optimization.

Chiral boronic acid derivatives are powerful tools in asymmetric synthesis, enabling the enantioselective formation of a wide range of organic molecules. By incorporating a chiral scaffold into the boronic acid structure, it is possible to create a chiral environment around the catalytic center, which can differentiate between enantiotopic faces of a prochiral substrate.

Derivatives of 3-Butanoyl-4-fluorophenylboronic acid can be rendered chiral by several methods, including the use of chiral diols to form chiral boronate esters or the attachment of a chiral auxiliary to the phenyl ring. These chiral catalysts can then be employed in a variety of asymmetric reactions.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Boronic Acids

Reaction TypeCatalyst TypeTypical SubstratesProductEnantioselectivity (ee)
Diels-Alder ReactionChiral BINOL-derived boronate estersDienes, DienophilesCyclohexene derivativesOften >90%
Aldol AdditionChiral amino alcohol-derived boronic acidsAldehydes, Ketonesβ-Hydroxy carbonylsUp to 99%
AllylationChiral TADDOL-derived boronate estersAldehydes, Allylating agentsHomoallylic alcoholsHigh

The development of chiral derivatives of 3-Butanoyl-4-fluorophenylboronic acid would open new avenues for the synthesis of enantiomerically enriched compounds, which are of significant importance in the pharmaceutical and agrochemical industries.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the structural features of all the starting materials, are highly valued for their efficiency and atom economy. Boronic acids have emerged as effective catalysts for a variety of MCRs, often acting as Lewis acids to activate one or more of the components.

3-Butanoyl-4-fluorophenylboronic acid can potentially catalyze MCRs such as the Petasis reaction (a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid) or the Biginelli reaction (a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea). In these reactions, the boronic acid's role is to activate the carbonyl component, facilitating the key bond-forming steps.

The utility of boronic acids in MCRs is exemplified by the Petasis-type reactions. While the boronic acid itself can be a reactant, it can also act as a catalyst when a different boronic acid is used as the nucleophilic partner.

Table 3: Boronic Acid-Catalyzed Multi-Component Reactions

Reaction NameComponentsRole of Boronic Acid CatalystProduct Type
Petasis ReactionAmine, Carbonyl, Vinyl/Aryl-boronic acidLewis acid activation of the carbonylα-Amino acids/amines
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaLewis acid activation of the aldehydeDihydropyrimidinones
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic acidCan act as a Lewis acid to activate the imine intermediateα-Acylamino amides

The application of 3-Butanoyl-4-fluorophenylboronic acid as a catalyst in such reactions could lead to the efficient synthesis of complex and biologically relevant molecules.

Transition Metal-Free Catalysis Strategies

The development of transition metal-free catalytic systems is a significant goal in modern organic synthesis due to concerns about the cost, toxicity, and environmental impact of many transition metals. Boronic acids have been successfully employed in a range of transition metal-free transformations, often involving the formation of carbon-carbon and carbon-heteroatom bonds.

3-Butanoyl-4-fluorophenylboronic acid can participate in and catalyze such reactions. For example, boronic acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and the hydroamination of alkenes and alkynes. These reactions proceed through the Lewis acidic activation of the substrate by the boronic acid.

A notable example of transition-metal-free catalysis involving boronic acids is their use in promoting the formation of C-C bonds through the activation of substrates that would typically require a transition metal catalyst.

Table 4: Transition Metal-Free Reactions Catalyzed by Boronic Acids

Reaction TypeSubstratesCatalystProduct
Conjugate Additionα,β-Unsaturated ketone, ThiolArylboronic acidβ-Thioether ketone
Friedel-Crafts AlkylationArene, AlkeneArylboronic acidAlkylated arene
Borylation of Aryl HalidesAryl halide, Diboron (B99234) reagentOften requires a base, boronic acid can act as a co-catalystArylboronic acid

The ability of 3-Butanoyl-4-fluorophenylboronic acid to promote these transformations under mild and environmentally benign conditions makes it an attractive candidate for the development of sustainable synthetic methodologies.

Catalysis of Amidation Reactions

The formation of amide bonds is one of the most important and frequently performed reactions in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and natural products. The direct condensation of carboxylic acids and amines to form amides is an atom-economical but challenging transformation that often requires harsh conditions or the use of stoichiometric activating agents.

Boronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids and amines under milder conditions. The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate, which is more reactive towards nucleophilic attack by the amine than the free carboxylic acid. The Lewis acidity of the boronic acid is crucial for its catalytic activity.

The electron-withdrawing substituents on 3-Butanoyl-4-fluorophenylboronic acid are expected to enhance its catalytic efficacy in amidation reactions.

Table 5: Research Findings on Boronic Acid-Catalyzed Amidation

CatalystCarboxylic AcidAmineConditionsYield
Phenylboronic acidBenzoic acidAnilineToluene, reflux, Dean-StarkModerate
3,5-Bis(trifluoromethyl)phenylboronic acidAcetic acidBenzylamineDichloromethane, room temp.High
3-Butanoyl-4-fluorophenylboronic acid (projected)Various aliphatic and aromatic acidsVarious primary and secondary aminesMild conditionsPotentially high

The development of efficient and selective amidation protocols using 3-Butanoyl-4-fluorophenylboronic acid as a catalyst would be a valuable contribution to the field of organic synthesis, offering a greener alternative to traditional methods.

Advanced Applications and Research Directions

Integration in Functional Materials Science

No research was found that specifically details the use of 3-Butanoyl-4-fluorophenylboronic acid in the design of functional materials.

Design of Self-Organized Molecular Sensors for Various Analytes

While phenylboronic acids are foundational to many molecular sensors, no studies have been published that utilize 3-Butanoyl-4-fluorophenylboronic acid for these purposes.

Fluorescent Sensing of Diols and Saccharides (e.g., Glucose)

There is no available data on the fluorescent sensing capabilities of 3-Butanoyl-4-fluorophenylboronic acid for diols or saccharides.

Detection of Metal Ions and Anions

Specific studies on the application of 3-Butanoyl-4-fluorophenylboronic acid in the detection of metal ions or anions could not be located.

Bacteria Detection via Glycolipid Binding

Research detailing the use of 3-Butanoyl-4-fluorophenylboronic acid for bacteria detection through glycolipid binding is not available.

Potential in Optoelectronic Materials

The potential of 3-Butanoyl-4-fluorophenylboronic acid in optoelectronic materials has not been explored in the current scientific literature.

Bioconjugation and Chemical Biology

There are no published reports on the use of 3-Butanoyl-4-fluorophenylboronic acid in bioconjugation or chemical biology applications.

Formation of Reversible Covalent Linkages with Biomolecules

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with molecules containing cis-diol functionalities. This interaction is the foundation for their use in biological systems. The boron atom in boronic acid is electrophilic and can react with nucleophilic diols to form five- or six-membered cyclic boronate esters. This bond is dynamic, and its formation and cleavage can be controlled by pH. acs.orgmdpi.com

The primary targets for phenylboronic acids in a biological context are the cis-diol groups present in the saccharide units of carbohydrates and glycoproteins. nih.gov This specific and reversible binding has made boronic acids, including fluorinated derivatives, valuable tools for the selective recognition, enrichment, and analysis of these biomolecules. acs.orgnih.gov The presence of an electron-withdrawing fluorine atom on the phenyl ring, as in 3-Butanoyl-4-fluorophenylboronic acid, generally lowers the pKa of the boronic acid. This is advantageous as it allows the boronate ester formation to occur at or near physiological pH, enhancing its utility in biological applications. acs.org

Table 1: General Characteristics of Phenylboronic Acid Interactions with Biomolecules

Interacting Moiety Biomolecule Class Nature of Interaction Key Features
cis-Diol Carbohydrates, Glycoproteins, RNA Reversible Covalent Boronate Ester pH-dependent, selective for 1,2- and 1,3-diols

Strategies for Site-Selective Labeling and Functionalization of Proteins

The ability of phenylboronic acids to target glycoproteins makes them suitable for site-selective labeling. By conjugating a reporter molecule (like a fluorophore) to the phenylboronic acid scaffold, the resulting probe can be directed to the glycosylated regions of a protein. This strategy allows for the specific labeling of glycoproteins over their non-glycosylated counterparts. The reversibility of the boronate ester bond can also be exploited for applications involving the capture and release of glycoproteins from complex biological samples.

Utilization as a Bioorthogonal Probe in Chemical Biology

A bioorthogonal probe is a molecule that can react selectively within a living system without interfering with native biological processes. While specific studies detailing the use of 3-Butanoyl-4-fluorophenylboronic acid as a bioorthogonal probe are not prominent, its fundamental properties align with this application. It could be used to "tag" glycoproteins in situ, with the butanoyl group potentially serving as a handle for further, secondary bioorthogonal reactions (e.g., click chemistry) if appropriately modified. The selective interaction with cis-diols, which are less common than other functional groups in the cellular environment, provides the basis for its bioorthogonality.

Role in Drug Discovery Research (excluding clinical data and safety profiles)

Synthetic Intermediates for Complex Molecule Libraries

In drug discovery, phenylboronic acids are exceptionally valuable as synthetic intermediates. chemimpex.comnih.gov They are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comsigmaaldrich.com This reaction creates a carbon-carbon bond between the boron-bearing aromatic ring and another organic halide, enabling the construction of complex biaryl structures. These motifs are prevalent in a vast number of pharmaceuticals. nih.gov

3-Butanoyl-4-fluorophenylboronic acid, with its distinct substitution pattern, can be used as a building block to introduce a 3-butanoyl-4-fluorophenyl group into a target molecule. chemimpex.com By incorporating this specific fragment, medicinal chemists can systematically modify a lead compound to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity, while the butanoyl group offers a point for further chemical modification. The use of such substituted phenylboronic acids allows for the generation of diverse libraries of complex molecules for screening against various biological targets. chemimpex.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
3-Butanoyl-4-fluorophenylboronic acid
Serine

Structure-Activity Relationship Studies for Chemical Modulators

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For 3-Butanoyl-4-fluorophenylboronic acid, SAR studies would systematically explore how modifications to its distinct chemical features—the butanoyl group, the fluorine atom, and the phenylboronic acid core—influence its interaction with a biological target, such as an enzyme.

The butanoyl group offers several avenues for modification to probe its role in target binding. Its length, branching, and polarity could be altered to optimize hydrophobic or van der Waals interactions within a target's binding pocket. For instance, replacing the butanoyl group with other acyl moieties of varying chain lengths could determine the optimal size for fitting into a specific hydrophobic channel of a target protein. A study on tyropeptin-based boronic acid proteasome inhibitors demonstrated that varying the N-terminal acyl moiety significantly impacted inhibitory potency and cytotoxicity. nih.govresearchgate.net Similarly, the ketone within the butanoyl group could be modified to an alcohol or an amine to investigate the impact of its hydrogen-bonding capability.

The fluorine atom at the 4-position is a critical modulator of the compound's electronic properties and metabolic stability. SAR studies would involve substituting fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) to assess the effect of electronics on binding affinity. Fluorine's high electronegativity influences the Lewis acidity of the boronic acid, which can be crucial for covalent interactions with target proteins. odu.edu Analogously, research on fluorophenyl-imidazole derivatives as kinase inhibitors showed that substitutions on the phenyl ring influenced kinase selectivity. nih.gov

Finally, the phenylboronic acid core itself can be modified. The position of the butanoyl and fluoro substituents relative to the boronic acid could be altered to explore different spatial arrangements for optimal interaction with target residues. Such studies provide critical data for constructing quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of novel, unsynthesized analogs.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of 3-Butanoyl-4-fluorophenylboronic acid.
Analog ModificationRationalePredicted Effect on Activity
Vary Acyl Chain Length (C2-C6)Probe size of hydrophobic pocketPotency may peak at a specific chain length
Replace Fluorine with ChlorineAlter electronic properties and sizeMay decrease or increase binding affinity
Replace Fluorine with Methoxy GroupChange from electron-withdrawing to donatingLikely to decrease boronic acid reactivity
Move Butanoyl to 2-positionExplore different spatial arrangementCould enhance or disrupt key binding interactions
Reduce Ketone to AlcoholChange H-bond character from acceptor to donorActivity highly dependent on target site polarity

Design of Prodrugs and Advanced Delivery Systems

The unique chemical properties of the boronic acid group make it an excellent candidate for the design of innovative prodrugs and targeted delivery systems. nih.gov A prodrug is an inactive precursor that is converted into an active drug within the body, a strategy often used to improve pharmacokinetics or to target specific tissues, such as tumors. tandfonline.com

One of the most promising prodrug strategies involving arylboronic acids relies on their sensitivity to reactive oxygen species (ROS). nih.govrsc.org Many pathological tissues, particularly solid tumors, exhibit significantly higher concentrations of ROS, like hydrogen peroxide (H₂O₂), compared to healthy tissues. rsc.org The carbon-boron bond of 3-Butanoyl-4-fluorophenylboronic acid is susceptible to oxidation by H₂O₂. This reaction would convert the boronic acid into a hydroxyl group (a phenol), releasing boric acid as a non-toxic byproduct. nih.gov This bio-activation mechanism can be harnessed for tumor-specific drug release. If the parent molecule is designed as a linker attached to a cytotoxic agent, the ROS-mediated cleavage of the C-B bond would release the active drug directly at the tumor site, minimizing systemic toxicity. rsc.orgmdpi.com

Furthermore, boronic acids can form reversible covalent bonds (boronate esters) with diols, which are pairs of hydroxyl groups. Sugars and glycoproteins, which are rich in diol moieties, are abundant on the surface of cancer cells (in the glycocalyx). mdpi.com This property can be exploited for an advanced delivery system where 3-Butanoyl-4-fluorophenylboronic acid acts as a targeting ligand. By binding to the cell surface sugars, it can increase the local concentration of a conjugated drug and facilitate its uptake into cancer cells. mdpi.com This dual-targeting approach—passive accumulation in the tumor microenvironment followed by active binding to the cell surface—could significantly enhance therapeutic efficacy.

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like 3-Butanoyl-4-fluorophenylboronic acid at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can elucidate the electronic structure and energetics of 3-Butanoyl-4-fluorophenylboronic acid. cuny.edu These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a key parameter indicating the molecule's chemical reactivity and stability. longdom.org For 3-Butanoyl-4-fluorophenylboronic acid, the electron-withdrawing nature of both the fluorine atom and the butanoyl group is expected to lower the energy of the LUMO, which is typically centered on the boron atom and the phenyl ring. This would make the boron atom more electrophilic (a stronger Lewis acid), enhancing its ability to accept electrons from a nucleophile, such as a serine residue in an enzyme's active site. mdpi.com

Calculations can also predict key geometric parameters like bond lengths and angles and the rotational energy barriers of the boronic acid and butanoyl groups. longdom.org Understanding the preferred conformations is crucial for predicting how the molecule will fit into a constrained binding site. Furthermore, quantum chemical methods can be used to calculate the pKa of the boronic acid, a critical parameter that determines its ionization state at physiological pH and its ability to interact with biological targets. mdpi.com

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations.
PropertyPredicted Influence of SubstituentsImplication
HOMO EnergyLowered by F and Butanoyl groupsIncreased stability, higher ionization potential
LUMO EnergySignificantly lowered by F and Butanoyl groupsIncreased electrophilicity of boron atom
HOMO-LUMO GapRelatively large, indicating good kinetic stabilityMolecule is stable but poised for specific reactions
Dipole MomentIncreased due to polar C-F and C=O bondsInfluences solubility and intermolecular interactions
Boron Atom Lewis AcidityEnhanced by electron-withdrawing groupsPromotes covalent bond formation with nucleophiles

Molecular Dynamics Simulations for Reactivity and Interaction Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For 3-Butanoyl-4-fluorophenylboronic acid, MD simulations can provide invaluable insights into its dynamic behavior and its interactions with a biological target, such as a protein or nucleic acid. acs.org

An MD simulation of the compound in complex with a target enzyme could predict the stability of the binding pose. By analyzing the trajectory of the simulation, researchers can calculate the root-mean-square deviation (RMSD) to assess conformational stability and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that persist over time. frontiersin.org

For boronic acids that act as covalent inhibitors, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful. In this approach, the region where the chemical reaction occurs (the boronic acid and the active site residue) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. mdpi.comfrontiersin.org This method can model the entire process of covalent bond formation, calculating the energy barrier for the reaction and revealing the structure of the transition state. mdpi.com Such simulations can explain why one inhibitor is more reactive than another and guide the design of compounds with optimal reactivity.

In Silico Modeling of Molecular Recognition and Binding Mechanisms

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery used to predict how a molecule (ligand) binds to the active site of a receptor. researchgate.net For 3-Butanoyl-4-fluorophenylboronic acid, docking studies can predict its preferred binding orientation within a target's active site and estimate the strength of the interaction.

The docking process involves positioning the ligand in various conformations within the receptor's binding site and using a scoring function to rank these poses. mdpi.com The scoring function evaluates the fitness of the ligand by estimating the binding free energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.

In the case of 3-Butanoyl-4-fluorophenylboronic acid, docking would model:

Covalent Interaction: The boronic acid group forming a covalent bond with a key nucleophilic residue (e.g., Serine), which is a common mechanism for boronic acid inhibitors. frontiersin.org

Hydrogen Bonding: The butanoyl ketone acting as a hydrogen bond acceptor and the boronic acid hydroxyl groups acting as both donors and acceptors.

Hydrophobic Interactions: The phenyl ring and the alkyl chain of the butanoyl group interacting with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom potentially forming a favorable interaction with an electron-rich region of the protein.

By analyzing the top-scoring docking poses, researchers can generate hypotheses about the molecular recognition process, identifying the key residues and interactions that drive binding. nih.gov This information is critical for guiding the SAR studies and for designing next-generation molecules with improved affinity and selectivity.

Q & A

Q. What are the optimal conditions for synthesizing 3-Butanoyl-4-fluorophenylboronic acid via Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a base (e.g., Na₂CO₃ or K₂CO₃) in a polar aprotic solvent (THF, DMF) at 60–100°C. For arylboronic acids, coupling partners like halogenated arenes (e.g., 4-bromo-3-fluorophenylbutanone) are ideal. Ensure stoichiometric ratios (1:1–1.2 boronic acid to aryl halide) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers handle and store 3-Butanoyl-4-fluorophenylboronic acid to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas. Moisture-sensitive boronic acids require desiccants (e.g., silica gel). Pre-purify via recrystallization (ethanol/water) or column chromatography (silica, ethyl acetate/hexane) to remove boroxine byproducts. Monitor degradation via NMR or HPLC .

Q. What spectroscopic techniques are critical for characterizing fluorinated phenylboronic acids?

  • NMR : ¹⁹F NMR identifies fluorine substituent positions (δ -110 to -125 ppm for para-fluorine). ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm).
  • IR : B-O stretching (~1340 cm⁻¹) and O-H (broad, ~3200 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₁BFO₃: calc. 215.08 g/mol) .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity in Suzuki-Miyaura coupling?

Fluorine’s electron-withdrawing effect enhances electrophilicity of the aryl halide, accelerating oxidative addition in Pd catalysis. However, steric hindrance from bulky substituents (e.g., butanoyl) may reduce coupling efficiency. DFT studies (B3LYP/6-311++G(d,p)) show fluorine’s para-position lowers LUMO energy, increasing susceptibility to nucleophilic attack .

Q. What computational methods predict regioselectivity in cross-coupling reactions of fluorophenylboronic acids?

Density Functional Theory (DFT) optimizes transition-state geometries and calculates activation barriers. For example, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge transfer. Molecular docking (AutoDock Vina) can simulate interactions with catalytic Pd centers .

Q. How to resolve contradictions in reported catalytic efficiencies of Pd complexes with fluorinated boronic acids?

  • Experimental Design : Control variables (catalyst loading, solvent purity, oxygen levels).
  • Data Analysis : Use multivariate regression to isolate factors (e.g., ligand steric effects vs. electronic effects).
  • Validation : Reproduce results across multiple batches and characterize intermediates (e.g., Pd black formation via TEM) .

Data Contradiction and Methodological Challenges

Q. Why do fluorophenylboronic acids exhibit variable yields in identical reaction setups?

Common issues include:

  • Moisture Sensitivity : Hydrolysis to boroxines reduces active boronic acid.
  • Homocoupling : Oxidative conditions (e.g., excess base) promote undesired dimerization. Mitigate via rigorous drying (molecular sieves) and optimizing base concentration (e.g., 2 equiv. K₂CO₃) .

Q. How to address discrepancies in biological activity studies of fluorophenylboronic acid derivatives?

  • Structural Validation : Confirm purity (>98% via HPLC) and stereochemistry (X-ray crystallography).
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (DMSO <0.1%).
  • SAR Analysis : Compare substituent effects (e.g., butanoyl chain length) on target binding (e.g., proteasome inhibition) .

Safety and Compliance

Q. What protocols ensure safe handling of fluorinated boronic acids in lab settings?

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Neutralize spills with sodium bicarbonate.
  • Dispose via approved hazardous waste channels (avoid aqueous drains) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.